(3β,20R)-Pregn-5-ene-3,17,20-triol-d4
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Overview
Description
(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 is a deuterated steroid compound, often used in biochemical and pharmaceutical research. This compound is a derivative of pregnenolone, a steroid hormone involved in the biosynthesis of other steroid hormones such as progesterone, androgens, estrogens, and glucocorticoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 typically involves the deuteration of pregnenolone. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the selective incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: This reaction involves the conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-keto derivatives, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 involves its interaction with steroid hormone receptors and enzymes involved in steroid biosynthesis. It acts as a substrate for enzymes such as 3β-hydroxysteroid dehydrogenase and 17α-hydroxylase, which convert it into other biologically active steroid hormones . These interactions influence various molecular pathways, including those involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Pregnenolone: The parent compound of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4, involved in the biosynthesis of other steroid hormones.
Progesterone: A downstream product of pregnenolone, involved in the regulation of the menstrual cycle and pregnancy.
Dehydroepiandrosterone (DHEA): Another steroid hormone derived from pregnenolone, with roles in immune function and metabolism.
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it a valuable tool in research, allowing for more accurate studies of steroid metabolism and function .
Properties
CAS No. |
105078-93-1 |
---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1R)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1/i1D3,13D |
InChI Key |
XGUQCUDPXSTKLI-YIHGDAKXSA-N |
SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Isomeric SMILES |
[2H][C@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Synonyms |
Pregn-5-ene-3β,17,20β-triol-d4; 3β,17α,20β-Trihydroxypregn-5-ene-d4; |
Origin of Product |
United States |
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